molecular formula C8H16ClN B2631204 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride CAS No. 2490402-24-7

6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride

Cat. No.: B2631204
CAS No.: 2490402-24-7
M. Wt: 161.67
InChI Key: XDFHDWLEOIIYEB-UHFFFAOYSA-N
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Description

6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride is a bicyclic compound with a nitrogen atom incorporated into its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride typically involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis (p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic route described above can be scaled up for larger production. The use of Ru (II) catalysis and the Gabriel synthesis are key steps in the process, ensuring efficient and high-yield production .

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various pharmaceuticals highlights its importance in medicinal chemistry .

Biological Activity

6,6-Dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C8H15N·Cl
  • Molecular Weight : 162.67 g/mol
  • CAS Number : 2490402-24-7

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reduction of spirocyclic intermediates or the use of specific cyclization reactions. The following synthetic route is commonly employed:

  • Starting Materials : Appropriate bicyclic precursors.
  • Reagents : Reducing agents such as lithium aluminum hydride.
  • Conditions : Anhydrous solvents under inert atmosphere.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of drug development.

The compound acts primarily as a ligand for various receptors, influencing neurotransmitter pathways and showing potential as an antihistamine agent. Its bicyclic structure enhances binding affinity to target sites due to its unique spatial configuration.

Case Studies

  • Antihistamine Properties : The incorporation of this compound into antihistamine drugs has been documented to improve efficacy and safety profiles compared to traditional compounds containing pyridine rings . For instance, Rupatidine, which features this bicyclic structure, demonstrates enhanced pharmacological effects.
  • Neurotransmitter Modulation : Studies have shown that derivatives of this compound can modulate neurotransmitter release, indicating potential applications in treating conditions like anxiety and depression .

Research Findings

Recent investigations highlight the following key findings regarding the biological activity of this compound:

StudyFindings
Snisarenko et al., 2023Demonstrated improved physicochemical properties in antihistamine applications due to the bicyclic structure .
Kirby et al., 2009Reported a pKa value of 8.7 for related azabicyclic compounds, suggesting their stability in physiological conditions .
BenchChem AnalysisIdentified various chemical reactions (oxidation, reduction) that this compound can undergo, enhancing its versatility in synthetic applications.

Properties

IUPAC Name

6,6-dimethyl-3-azabicyclo[3.1.1]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-8(2)6-3-7(8)5-9-4-6;/h6-7,9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFHDWLEOIIYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1CNC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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